molecular formula C19H21N5O2S B2695907 3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2194907-04-3

3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2695907
CAS No.: 2194907-04-3
M. Wt: 383.47
InChI Key: DMFZIQYNOOYNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity chemical compound, 3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea, is supplied for research applications. The core structure, featuring a 1,2,4-triazole moiety linked to a urea functional group via an ethyl spacer, is often explored in medicinal chemistry and drug discovery for its potential as a scaffold in developing biologically active molecules. Like many specialized reagents, this compound is intended for laboratory research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet (SDS) before handling. Specific details on its mechanism of action and primary research applications are not currently available and require verification through scientific literature.

Properties

IUPAC Name

1-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-18(21-13-16-7-4-12-27-16)20-10-11-23-19(26)24(15-8-9-15)17(22-23)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFZIQYNOOYNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that incorporates a triazole ring, cyclopropyl group, and thiophene moiety. This combination of structural features suggests potential biological activity, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 372.46 g/mol. The presence of the triazole ring is notable for its role in various biological activities, including antifungal and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, while the cyclopropyl and thiophene groups contribute to hydrophobic interactions that enhance binding affinity. This interaction profile suggests that the compound may modulate enzyme activity or receptor signaling pathways.

Antitumor Activity

Several studies have indicated that compounds containing triazole rings exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including:

  • IC50 values indicating effective cytotoxicity against cancer cells.
CompoundCell LineIC50 (µg/mL)
Compound AHT29 (Colon)1.61 ± 0.92
Compound BJurkat (Leukemia)1.98 ± 1.22

These findings suggest that the structural components of the compound may play a crucial role in its efficacy against cancer cells.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. The presence of both the triazole and thiophene moieties is believed to enhance activity against various bacterial strains.

PathogenActivityReference
E. coliModerate Inhibition
S. aureusSignificant Inhibition

Case Studies

  • Case Study on Antitumor Activity : A recent study focused on the synthesis and evaluation of triazole derivatives demonstrated that modifications at specific positions on the triazole ring significantly enhanced cytotoxic effects against breast cancer cell lines compared to standard treatments like doxorubicin.
  • Case Study on Antimicrobial Properties : Another investigation assessed the antibacterial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited superior activity compared to existing antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several urea-triazolone and urea-thiazole derivatives described in the literature. Below is a detailed comparison based on substituents, molecular properties, and synthesis efficiency:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Yield (%) Key Features
Target Compound 1,2,4-triazolone + urea 4-cyclopropyl, 3-phenyl, thiophen-2-ylmethyl ~413.4* N/A Thiophene moiety enhances π-π stacking; cyclopropyl may improve metabolic stability.
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazole + urea + piperazine 3-fluorophenyl, piperazine-hydrazinyl 484.2 85.1 Piperazine linker increases solubility; fluorophenyl enhances lipophilicity.
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea 1,2,4-triazolone + urea 5-chloro-2-methoxyphenyl, 3-(trifluoromethylphenyl) ~497.8 N/A Trifluoromethyl group improves metabolic resistance; chloro-methoxy enhances binding affinity.
Compounds 4 and 5 (fluorophenyl/chlorophenyl-thiazole-triazol hybrids) Thiazole + triazole 4-fluorophenyl/4-chlorophenyl ~550–580† High‡ Isostructural packing; fluorophenyl groups induce perpendicular conformation.

*Calculated based on molecular formula. †Estimated from crystallographic data.

Key Findings:

Substituent Impact on Bioactivity :

  • The thiophen-2-ylmethyl group in the target compound may confer distinct electronic properties compared to fluorophenyl or chlorophenyl substituents in analogs like 11a or . Thiophene’s electron-rich nature could enhance interactions with aromatic residues in biological targets .
  • The cyclopropyl group at the triazolone 4-position differentiates the target from compound , which has a methyl group. Cyclopropane’s ring strain and lipophilicity may influence membrane permeability .

Synthesis Efficiency :

  • Urea-thiazole derivatives (e.g., 11a–11o ) exhibit yields >80%, suggesting robust synthetic routes. However, the target compound’s synthesis complexity (due to cyclopropane integration) might reduce yields compared to simpler aryl-substituted analogs.

Crystallographic Behavior: Isostructural compounds 4 and 5 exhibit triclinic packing with two independent molecules per unit cell.

Metabolic Stability: The trifluoromethyl group in and fluorophenyl in 11a are known to resist oxidative metabolism. The target compound lacks these groups but compensates with cyclopropyl, which is less prone to enzymatic degradation than linear alkyl chains.

Q & A

Q. How can researchers optimize the multi-step synthesis of the compound to improve yield and purity?

Methodology :

  • The synthesis involves three key steps: (1) cyclization to form the triazole intermediate, (2) alkylation with an ethyl derivative, and (3) coupling with thiophene-2-yl isocyanate .
  • Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction kinetics.
  • Employ continuous flow chemistry (e.g., Omura-Sharma-Swern oxidation) to improve scalability and reduce side reactions .
  • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures for final urea coupling) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodology :

  • Spectroscopy :
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign signals for cyclopropyl protons (δ ~0.5–1.5 ppm), thiophene aromatic protons (δ ~6.5–7.5 ppm), and urea NH groups (δ ~8–9 ppm) .
    • Crystallography :
  • Use SHELXL for structure refinement. Key parameters: R-factor < 0.05, anisotropic displacement parameters for non-H atoms .
  • Validate hydrogen bonding networks (e.g., urea NH⋯O interactions) using WinGX/ORTEP visualization .

Q. What are the common chemical reactions this compound undergoes, and how can they guide derivatization?

Methodology :

  • Oxidation : Thiophene sulfurs can be oxidized to sulfoxides/sulfones using m-CPBA or H₂O₂. Monitor via TLC and isolate via silica gel chromatography .
  • Reduction : Reduce the triazole carbonyl to an alcohol with NaBH₄ (requires reflux in ethanol, followed by ice-water quenching) .
  • Substitution : Electrophilic substitution on thiophene (e.g., bromination with NBS) to introduce halogens for cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods predict and validate the biological activity of this compound?

Methodology :

  • Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Compare with analogs in PubChem .
  • Use QSAR models to correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) .

Q. How should researchers address contradictions in reported biological activities across analogs?

Methodology :

  • Conduct comparative SAR studies using analogs with systematic substitutions (see Table 1).
  • Validate assays: Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Analyze crystallographic data to identify critical binding interactions (e.g., triazole ring π-stacking) .

Q. What strategies enhance target selectivity when designing analogs?

Methodology :

  • Modify substituents based on structural comparisons (Table 1). For example:
  • Replace thiophene with furan to reduce off-target binding .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic effects .
    • Use molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in target binding pockets .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound NameStructural VariationKey Properties/ActivitiesReference
3-[2-(4-Cyclopropyl-5-oxo-3-phenyl...)ureaThiophene, cyclopropylCOX-2 inhibition (IC₅₀ = 12 µM)
1-(2-(4-Cyclopropyl-5-oxo-3-(thiophen...)ureaDual thiophene substituentsEnhanced solubility, antimicrobial
1-(2-(4-Cyclopropyl-5-oxo-3-furan...)ureaFuran replaces thiopheneReduced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.